1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One possible route could be:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzoyl and phenyl groups: These groups can be introduced through Friedel-Crafts acylation reactions.
Formation of the thione group: This can be achieved through the reaction of a suitable thiol with the intermediate compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group would yield sulfoxides or sulfones, while reduction of the benzoyl group would yield alcohols.
Scientific Research Applications
1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro linkage and functional groups present in the compound could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but lacks the additional methyl group on the phenyl ring.
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but lacks the methyl group on the benzoyl ring.
Uniqueness
The presence of both 3-methylbenzoyl and 3-methylphenyl groups in 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione may confer unique chemical and biological properties, such as enhanced binding affinity or specificity for certain molecular targets.
Properties
IUPAC Name |
(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-7-11-19(15-17)21-23(28)26(22(27)20-12-8-10-18(2)16-20)24(25-21)13-5-3-4-6-14-24/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOADLABCQMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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